molecular formula C7H14O3 B2690292 (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol CAS No. 2248186-66-3

(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol

Cat. No.: B2690292
CAS No.: 2248186-66-3
M. Wt: 146.186
InChI Key: COWADQXDAMPEIB-ZCFIWIBFSA-N
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Description

(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol is an organic compound that features a dioxane ring attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol typically involves the reaction of a suitable epoxide with a dioxane derivative under controlled conditions. One common method is the ring-opening of an epoxide with a dioxane derivative in the presence of a strong acid or base as a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(1,3-Dioxan-2-yl)propan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    1,3-Dioxane-2-methanol: A similar compound with a different substituent on the dioxane ring.

    2-(1,3-Dioxan-2-yl)ethanol: Another compound with a different carbon chain length.

Uniqueness

(2R)-2-(1,3-Dioxan-2-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of both a dioxane ring and a propanol group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2R)-2-(1,3-dioxan-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(5-8)7-9-3-2-4-10-7/h6-8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWADQXDAMPEIB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1OCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1OCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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